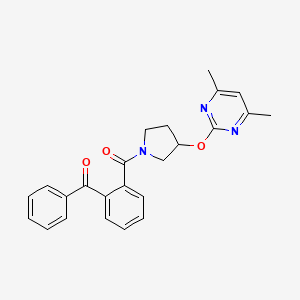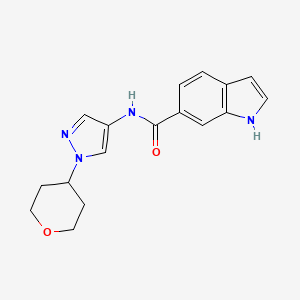
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide” is a complex organic molecule that contains several functional groups, including a tetrahydropyran ring, a pyrazole ring, and an indole ring. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms . The indole ring is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the different functional groups present. The tetrahydropyran ring might undergo reactions at the oxygen atom or at the carbon atoms . The pyrazole ring might undergo reactions at the nitrogen atoms . The indole ring is aromatic and might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .Applications De Recherche Scientifique
Pyrazole Applications
Pyrazoles are recognized for their utility in the synthesis of biologically active compounds, such as anti-inflammatory agents and pesticides. Neumann et al. (2010) developed an efficient synthesis method for pyrazoles that could potentially be applied to derivatives similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide, emphasizing the importance of pyrazole as a core structure in drug design and synthesis (Neumann, Suri, & Glorius, 2010).
Indole Applications
Indole derivatives play a critical role in medicinal chemistry. The Knoevenagel reactions involving indole-3-carbaldehyde for the synthesis of substituted indole derivatives, as reported by Dyachenko et al. (2018), illustrate the versatility of indoles in creating compounds with potential pharmacological activities. This synthetic pathway might offer insights into the functionalization of the indole portion of the N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide molecule (Dyachenko, Matusov, Dyachenko, & Nenajdenko, 2018).
Carboxamide Applications
Carboxamide functionality is associated with a broad range of biological activities. Hassan et al. (2021) highlighted the design, synthesis, and anticancer evaluation of novel pyrazole–indole hybrids, showcasing the significance of the carboxamide group in developing antitumor agents. Their research demonstrates how the carboxamide functionality can contribute to the pharmacological profile of compounds, suggesting potential cancer therapy applications for compounds featuring carboxamide groups (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).
Orientations Futures
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, optimizing its structure for better activity, and testing it in more complex biological systems .
Mécanisme D'action
Target of Action
The compound, also known as Tovinontrine , is a highly selective phosphodiesterase 9 (PDE9) inhibitor . PDE9 is an enzyme that plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes.
Pharmacokinetics
As an orally administered compound , it is expected to undergo absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and elimination via the kidneys.
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(13-2-1-12-3-6-18-16(12)9-13)20-14-10-19-21(11-14)15-4-7-23-8-5-15/h1-3,6,9-11,15,18H,4-5,7-8H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVFIKYCOTHCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2372058.png)
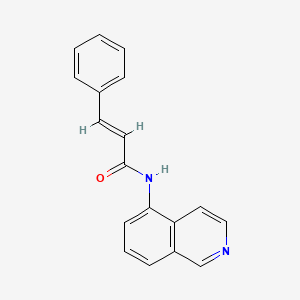
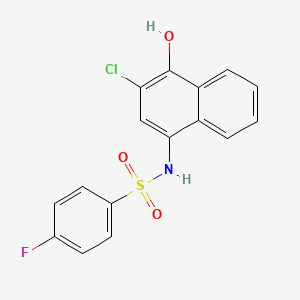
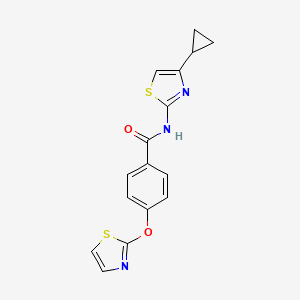

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)
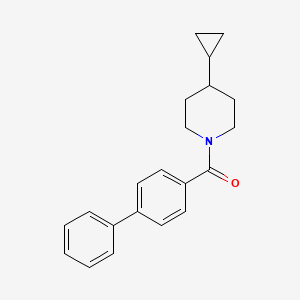
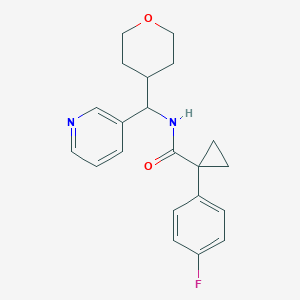
![2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2372073.png)
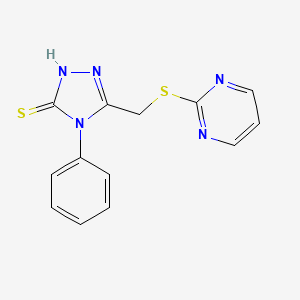
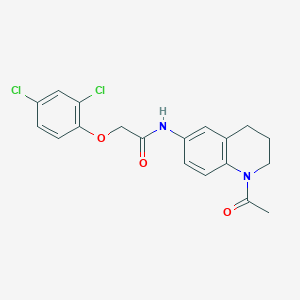
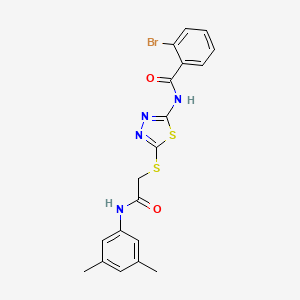
![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)
